Uplarafenib was developed by the pharmaceutical company Bristol-Myers Squibb. The compound has been studied in clinical trials to assess its efficacy and safety profile in treating patients with solid tumors harboring BRAF mutations, including melanoma and colorectal cancer.
The synthesis of Uplarafenib involves several chemical methodologies aimed at constructing its complex molecular framework. The primary synthetic route includes:
Technical details regarding the synthesis can be complex, often involving multi-step processes that require careful control of reaction conditions (temperature, pressure, solvents) to achieve high yields and purity.
Uplarafenib's molecular structure can be represented as follows:
Uplarafenib undergoes several chemical reactions during its synthesis and metabolism:
Technical details of these reactions include specific reagents used, reaction conditions (such as pH and temperature), and purification methods employed to isolate Uplarafenib from by-products.
Uplarafenib functions primarily by inhibiting the activity of mutated BRAF proteins, which are involved in cell signaling pathways that regulate cell growth and division. The mechanism can be summarized as follows:
Data from clinical studies indicate that patients with tumors harboring BRAF mutations exhibit improved outcomes when treated with Uplarafenib compared to standard therapies.
Relevant analyses include stability studies under various environmental conditions and solubility assessments in different solvents.
Uplarafenib is primarily investigated for its applications in oncology:
Uplarafenib (chemical name: 4-(4-(3-(4-Chloro-3-(trifluoromethyl)phenyl)ureido)-3-fluorophenoxy)-N-methylpicolinamide) is a small-molecule inhibitor belonging to the biaryl urea class. Its core structure features a diphenyl urea scaffold with a central pyridine ring and a proximal fluorine atom. This fluorine atom is a critical structural determinant that enhances binding affinity and selectivity for specific kinase targets compared to earlier analogs like sorafenib. The fluorine’s electronegativity and small atomic radius allow optimal hydrophobic interactions within the ATP-binding pocket of kinases, stabilizing the inhibitor-enzyme complex [2] [8].
Uplarafenib functions as a Type II kinase inhibitor, preferentially binding to the inactive "DFG-out" conformation of kinase domains. This conformation exposes a hydrophobic allosteric pocket adjacent to the ATP-binding site, enabling high-affinity interactions with the trifluoromethylphenyl group. The compound’s extended molecular architecture facilitates dual engagement of this hydrophobic pocket and the hinge region of kinases, conferring specificity for receptors involved in oncogenic signaling and angiogenesis, including rapidly accelerated fibrosarcoma (RAF), vascular endothelial growth factor receptors (VEGFR1-3), and angiopoietin receptor (TIE2) [1] [5] [8].
Table 1: Kinase Targets of Uplarafenib and Affinity Parameters
| Kinase Target | Biological Function | Inhibition Constant (IC₅₀) | Role in Oncogenesis |
|---|---|---|---|
| VEGFR2 | Angiogenesis regulation | <4 nM | Tumor neovascularization |
| TIE2 | Vessel stabilization | <5 nM | Vascular remodeling |
| BRAF (V600E) | MAPK pathway activation | <10 nM | Cell proliferation |
| PDGFRβ | Stromal signaling | <20 nM | Metastasis |
| FGFR1 | Fibroblast growth | <50 nM | Microenvironment modulation |
Data compiled from biochemical assays and cellular models [1] [2] [5].
The development of uplarafenib represents an iterative optimization of the biaryl urea pharmacophore. Sorafenib, the first-in-class RAF inhibitor, demonstrated the clinical viability of multi-kinase inhibition but exhibited suboptimal potency against key oncogenic targets. Structural modifications to this scaffold led to regorafenib (differing by a single fluorine atom), which broadened the kinome coverage to include TIE2 and platelet-derived growth factor receptor (PDGFR) families [1] [8].
Uplarafenib emerged from structure-activity relationship (SAR) studies aimed at enhancing selectivity for resistance-prone pathways. Key design strategies included:
Preclinical profiling revealed uplarafenib’s distinct inhibition profile compared to predecessors: 30-fold higher potency against mutant BRAF (V600E) and 5-fold increased activity against TIE2, a key mediator of vascular escape mechanisms in tumors resistant to VEGFR inhibitors [1] [8].
Uplarafenib targets two critical gaps in precision oncology: tumor microenvironment (TME) adaptation and heterogeneous resistance mechanisms.
Tumor Microenvironment Remodeling
TME resistance is driven by compensatory angiogenic pathways. Tumors evade VEGFR inhibition by overexpressing alternative ligands like angiopoietin-2 (ANG2), which activates TIE2 to promote vascular destabilization and hypoxia. Uplarafenib’s dual blockade of VEGFR2 and TIE2 disrupts this feedback loop:
Overcoming Molecular Heterogeneity
Conventional kinase inhibitors fail in tumors with co-occurring mutations (e.g., RAS/BRAF). Uplarafenib maintains efficacy across diverse genomic contexts due to:
Table 2: Preclinical Efficacy in Resistance Models
| Resistance Mechanism | Prior Therapy | Uplarafenib Response (vs. control) | Key Pathways Inhibited |
|---|---|---|---|
| ANG2 overexpression | Anti-VEGFR | Tumor growth inhibition: 78% | TIE2, VEGFR1-3 |
| RAS/BRAF co-mutations | EGFR inhibitors | Progression-free survival: +4.1 months | BRAF, CRAF, KIT |
| Myeloid-mediated escape | Immune checkpoint | Metastasis reduction: 65% | CSF1R, FGFR |
Data from transgenic mouse models and patient-derived xenografts [1] [2] [4].
Uplarafenib’s capacity to address TME-driven resistance and genomic heterogeneity positions it as a strategic therapeutic option for advanced solid tumors refractory to first-line targeted therapies. Ongoing clinical trials are evaluating its synergy with immune checkpoint blockade, leveraging its immunomodulatory effects to overcome microenvironment-mediated immunosuppression [2] [7].
CAS No.: 31373-65-6
CAS No.: 32986-79-1
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1